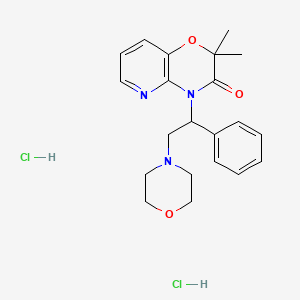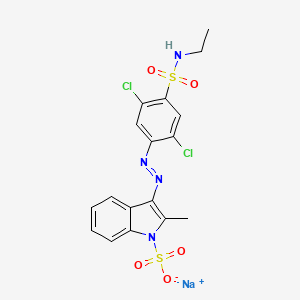
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is a complex organic compound with the molecular formula C17H16Cl2N4O5S2Na. It is known for its unique chemical structure, which includes an azo group, a sulphonyl group, and an indole ring. This compound is often used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Diazotization: The starting material, 2,5-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylindole-1-sulphonic acid in an alkaline medium to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated using chlorosulphonic acid to introduce the sulphonyl group.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulphone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azo compounds.
科学研究应用
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes and pigments.
作用机制
The mechanism of action of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulphonyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
- Sodium 2-(((2,5-dichloro-4-((2-methyl-1H-indol-3-yl)azo)phenyl)sulphonyl)amino)ethanesulphonate
- 3-((2,5-Dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indole-7-sulphonic acid sodium salt
Uniqueness
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
属性
CAS 编号 |
83232-43-3 |
|---|---|
分子式 |
C17H15Cl2N4NaO5S2 |
分子量 |
513.4 g/mol |
IUPAC 名称 |
sodium;3-[[2,5-dichloro-4-(ethylsulfamoyl)phenyl]diazenyl]-2-methylindole-1-sulfonate |
InChI |
InChI=1S/C17H16Cl2N4O5S2.Na/c1-3-20-29(24,25)16-9-12(18)14(8-13(16)19)21-22-17-10(2)23(30(26,27)28)15-7-5-4-6-11(15)17;/h4-9,20H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI 键 |
QRMLHXBDYFYPPN-UHFFFAOYSA-M |
规范 SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(N(C3=CC=CC=C32)S(=O)(=O)[O-])C)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


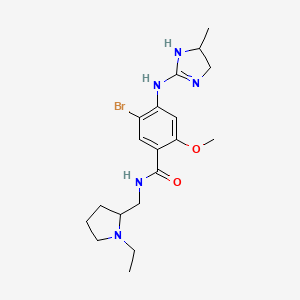
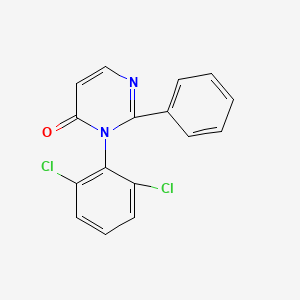
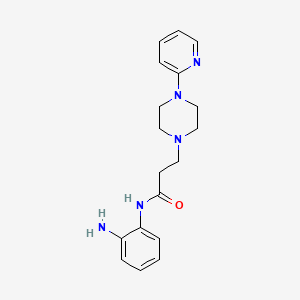
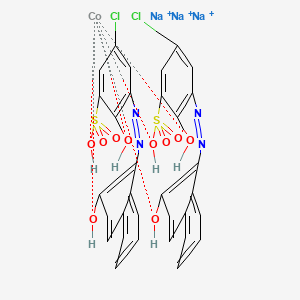
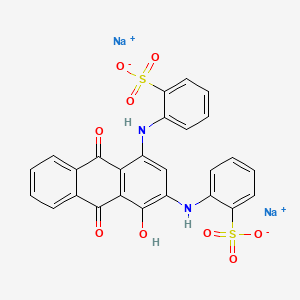

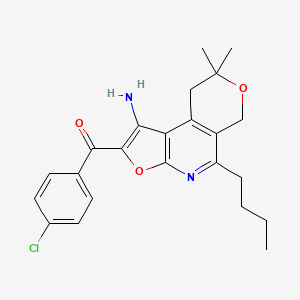

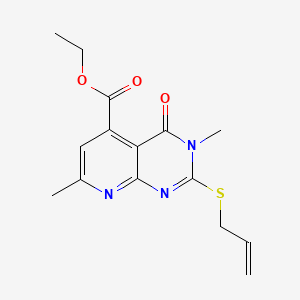
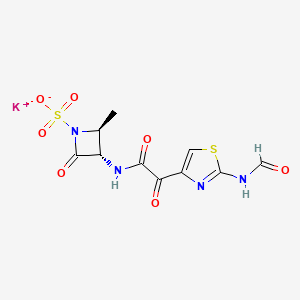

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
